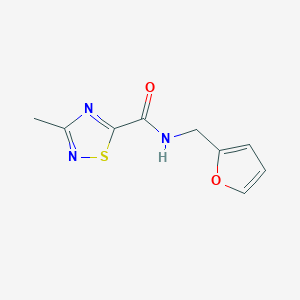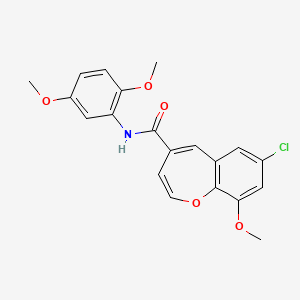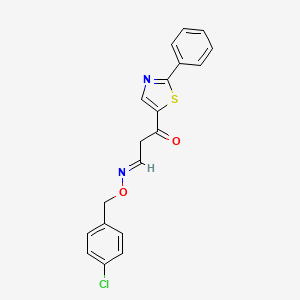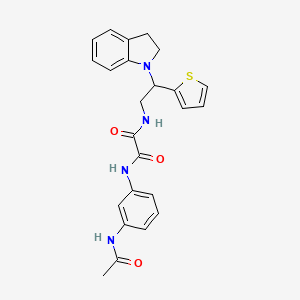
N-(Furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a carboxamide group
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
Target of Action
The primary target of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division .
Mode of Action
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the cell signaling pathways that are mediated by EGFR, resulting in altered cell behavior .
Biochemical Pathways
The interaction of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide with EGFR can affect various biochemical pathways. EGFR is known to be involved in several signaling pathways that regulate cell growth, survival, and differentiation . By inhibiting EGFR, this compound could potentially affect these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide ’s action would depend on its interaction with EGFR and the specific cellular context. In general, inhibition of EGFR could lead to decreased cell growth and proliferation . The exact effects would likely vary depending on factors such as the specific cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with EGFR . Additionally, factors such as the specific cellular environment and the presence of other signaling molecules could influence the compound’s efficacy .
Vorbereitungsmethoden
The synthesis of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization using ethyl acetate and hexane .
Analyse Chemischer Reaktionen
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can be compared with other similar compounds such as:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: An inhibitor with neurochemical applications. These compounds share structural similarities but differ in their specific applications and molecular targets, highlighting the unique properties of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVHEJODXZIMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2558623.png)



![3-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-methoxybenzamide](/img/structure/B2558630.png)
![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/new.no-structure.jpg)

![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)
![2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2558639.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2558641.png)

